4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol is an organic compound with a complex structure that includes a chlorophenyl group, an ethylamino group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-chlorophenyl ethylamine with butan-2-ol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol
- 4-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-ol
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol
Uniqueness
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18ClNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
FWLMYKBPKWUCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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